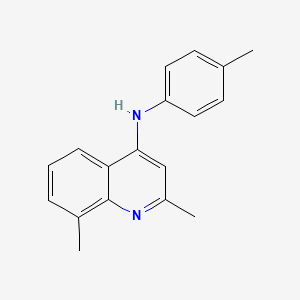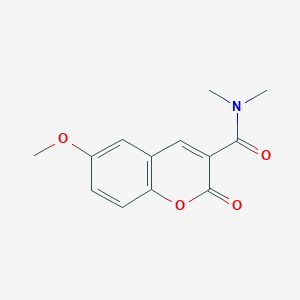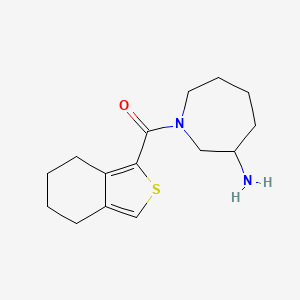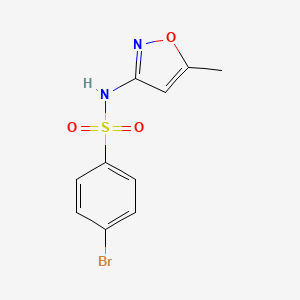![molecular formula C13H11N3O2 B5552860 2-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B5552860.png)
2-hydroxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N’-[(4-fluorobenzoyl)benzohydrazide]: This compound has a similar structure but with a fluorobenzoyl group instead of a pyridinyl group.
2-Hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide: This compound contains a chromenyl group, which imparts different biological activities.
Uniqueness
2-Hydroxy-N’-[(E)-pyridin-4-ylmethylidene]benzohydrazide is unique due to its pyridinyl group, which enhances its ability to form stable metal complexes and interact with biological targets. This makes it particularly useful in medicinal chemistry and material science applications.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)13(18)16-15-9-10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYMNXKIBGOXHZ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B5552846.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

